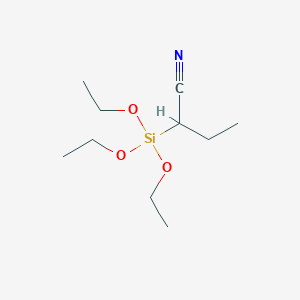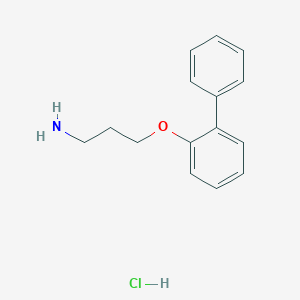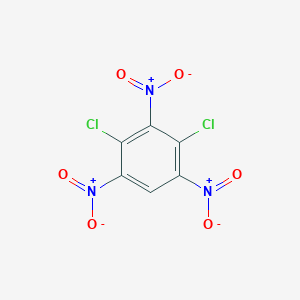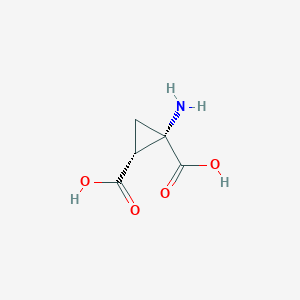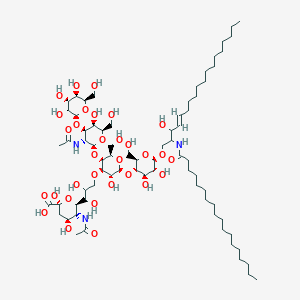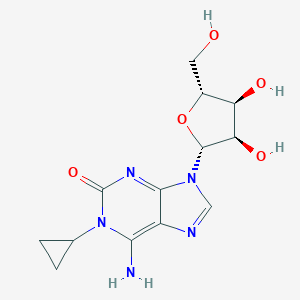
1-Cyclopropylisoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylisoguanosine (CPI) is a nucleoside analogue that has shown great potential in scientific research. CPI is a synthetic compound that mimics the structure of natural nucleosides, and it has been studied extensively for its unique properties and potential applications. In
Applications De Recherche Scientifique
1-Cyclopropylisoguanosine has been studied extensively for its potential applications in scientific research. It has been shown to have antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 1-Cyclopropylisoguanosine has also been studied for its potential use in gene therapy, as it can be incorporated into DNA and RNA molecules.
Mécanisme D'action
1-Cyclopropylisoguanosine exerts its effects by inhibiting the activity of enzymes involved in nucleotide metabolism. It is incorporated into DNA and RNA molecules, leading to the inhibition of DNA replication and RNA transcription. 1-Cyclopropylisoguanosine has also been shown to activate the immune system and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-Cyclopropylisoguanosine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. 1-Cyclopropylisoguanosine has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopropylisoguanosine has several advantages for use in laboratory experiments. It is stable, easy to synthesize, and can be incorporated into DNA and RNA molecules. However, 1-Cyclopropylisoguanosine has some limitations, including its potential toxicity and limited solubility in water. Careful dosing and handling are required to ensure its safe use in experiments.
Orientations Futures
There are several future directions for the study of 1-Cyclopropylisoguanosine. One area of interest is the development of 1-Cyclopropylisoguanosine-based drugs for the treatment of viral infections and cancer. Another area of research is the use of 1-Cyclopropylisoguanosine in gene therapy, as it has the potential to improve the efficacy and safety of gene delivery. Additional studies are needed to fully understand the biochemical and physiological effects of 1-Cyclopropylisoguanosine and its potential applications in scientific research.
In conclusion, 1-Cyclopropylisoguanosine is a promising compound for scientific research. Its unique properties and potential applications make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand the mechanisms of action and potential applications of 1-Cyclopropylisoguanosine.
Méthodes De Synthèse
1-Cyclopropylisoguanosine is synthesized through a multistep process that involves the reaction of guanosine with cyclopropylamine. The resulting compound is purified using chromatography techniques to obtain 1-Cyclopropylisoguanosine in its pure form. The synthesis method is well-established, and 1-Cyclopropylisoguanosine can be produced in large quantities for research purposes.
Propriétés
Numéro CAS |
133967-00-7 |
|---|---|
Nom du produit |
1-Cyclopropylisoguanosine |
Formule moléculaire |
C13H17N5O5 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
6-amino-1-cyclopropyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-one |
InChI |
InChI=1S/C13H17N5O5/c14-10-7-11(16-13(22)18(10)5-1-2-5)17(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,1-3,14H2/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
WHBIVTCTMMRQMU-WOUKDFQISA-N |
SMILES isomérique |
C1CC1N2C(=C3C(=NC2=O)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CC1N2C(=C3C(=NC2=O)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canonique |
C1CC1N2C(=C3C(=NC2=O)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Synonymes |
1-cyclopropylisoguanosine BN 063 BN-063 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



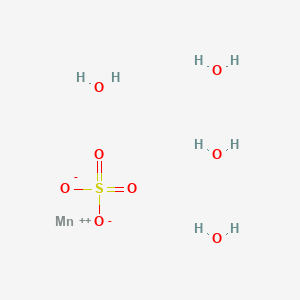
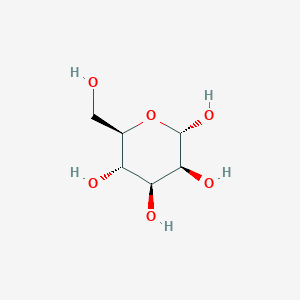
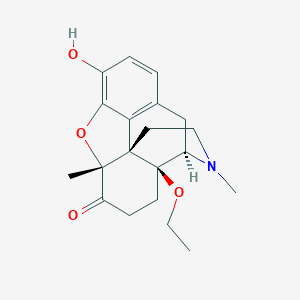
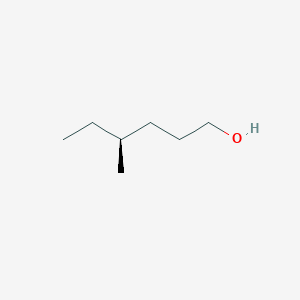
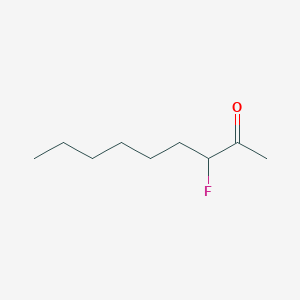
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
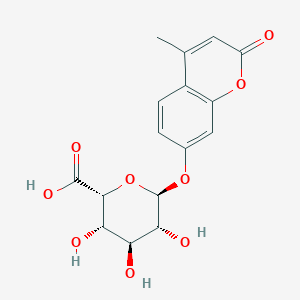
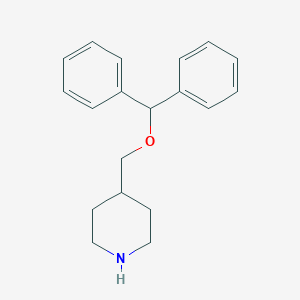
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
